molecular formula C4H5N5 B13204786 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile

2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile

Katalognummer: B13204786
Molekulargewicht: 123.12 g/mol
InChI-Schlüssel: BUDPACBTMUJEHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile is a heterocyclic organic compound that features a triazole ring with an amino group and an acetonitrile group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile typically involves the reaction of aminoguanidine with acetonitrile derivatives under controlled conditions. One common method involves the cyclization of aminoguanidine with nitrile compounds, leading to the formation of the triazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with biological receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Eigenschaften

Molekularformel

C4H5N5

Molekulargewicht

123.12 g/mol

IUPAC-Name

2-(3-amino-1,2,4-triazol-1-yl)acetonitrile

InChI

InChI=1S/C4H5N5/c5-1-2-9-3-7-4(6)8-9/h3H,2H2,(H2,6,8)

InChI-Schlüssel

BUDPACBTMUJEHX-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=NN1CC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.